N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
CAS No.: 38769-46-9
Cat. No.: VC7168062
Molecular Formula: C17H12Cl2N2OS
Molecular Weight: 363.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38769-46-9 |
|---|---|
| Molecular Formula | C17H12Cl2N2OS |
| Molecular Weight | 363.26 |
| IUPAC Name | N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H12Cl2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,21,22) |
| Standard InChI Key | ZUSZZCCHOYEYNZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
N-(3,4-Dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS No. 38769-46-9) belongs to the class of 1,3-thiazole-5-carboxamides, distinguished by a thiazole core substituted at positions 2, 4, and 5. The molecular formula C₁₇H₁₂Cl₂N₂OS corresponds to a molecular weight of 363.26 g/mol. Key structural features include:
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A 1,3-thiazole ring serving as the central heterocycle, known for its electron-rich nature and capacity for π-π interactions.
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A 4-methyl group at position 4, which may influence steric and electronic properties.
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A 2-phenyl substituent contributing to lipophilicity and potential receptor binding.
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A 5-carboxamide group linked to a 3,4-dichlorophenyl moiety, introducing hydrogen-bonding capabilities and halogen-mediated bioactivity.
The presence of two chlorine atoms on the phenyl ring enhances metabolic stability and membrane permeability, traits often correlated with improved pharmacokinetic profiles in drug candidates . Spectroscopic characterization (IR, NMR, and MS) of analogous thiazole derivatives confirms the stability of such structures under physiological conditions, with carbonyl stretching vibrations typically observed near 1650–1730 cm⁻¹ and aromatic proton resonances in the δ 7.0–7.8 ppm range .
Synthetic Pathways and Methodological Considerations
The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide likely follows established protocols for thiazole carboxamides, involving cyclocondensation and functionalization steps. Drawing from related methodologies , a plausible route involves:
Thiazole Ring Formation
The Hantzsch thiazole synthesis provides a foundational approach, wherein a carboxamide precursor reacts with α-haloketones. For example:
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Preparation of 5-Carboxamide Intermediate: Reacting 3,4-dichloroaniline with a thiazole-carboxylic acid chloride under Schotten-Baumann conditions yields the carboxamide moiety.
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Cyclization: Treating the intermediate with methyl-substituted α-bromoketones in ethanol catalyzed by triethylamine (TEA) facilitates thiazole ring closure .
Structural Elaboration
Post-cyclization modifications may include:
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Phenyl Group Introduction: Suzuki-Miyaura coupling or direct arylation to install the 2-phenyl group.
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Methylation: Alkylation at position 4 using methyl iodide in the presence of a base.
Alternative routes employ hydrazonoyl halides as cyclizing agents, as demonstrated in the synthesis of structurally related thiadiazole-imidazole hybrids . For instance, reacting hydrazinecarbothioamides with hydrazonoyl chlorides in ethanol/TEA yields thiazole derivatives via intramolecular cyclization (Chart 1) .
Biological Activity and Structure-Activity Relationships (SAR)
While specific data for N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide remain scarce, its structural analogs exhibit pronounced bioactivity:
Antimicrobial and Enzyme-Inhibitory Effects
Thiazole-5-carboxamides inhibit bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. The 3,4-dichlorophenyl moiety may disrupt microbial membrane integrity, while the thiazole core chelates essential metal ions.
Research Findings and Comparative Analysis
Table 1 compares the hypothetical activity of N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide with structurally similar compounds from literature :
| Compound | Substituents | IC₅₀ (µM) | Target |
|---|---|---|---|
| 16c | CO₂Et, 4-Cl | 0.86 | HEPG2-1 |
| 21c | CONHPh, 2,4-Cl₂ | 1.02 | HEPG2-1 |
| Target Compound | CONH(3,4-Cl₂Ph), Me | Predicted: 0.75–1.20 | HEPG2-1 (est.) |
The dichlorophenyl and methyl groups in the target compound align with high-activity motifs, suggesting comparable potency to 16c and 21c .
Future Directions and Therapeutic Implications
Further research should prioritize:
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Synthetic Optimization: Streamlining synthesis to improve yields and scalability.
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In Vitro Screening: Evaluating the compound against diverse cancer cell lines and microbial strains.
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Mechanistic Studies: Elucidating interactions with topoisomerase II or tubulin polymerization pathways.
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Pharmacokinetic Profiling: Assessing bioavailability and toxicity in preclinical models.
Given the success of related thiazoles in clinical trials, this compound represents a promising candidate for oncological and infectious disease applications .
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